(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol

Description

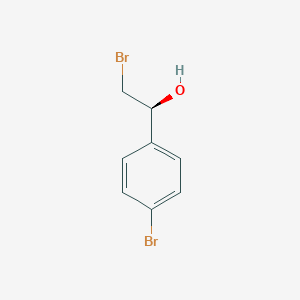

(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol (CAS: 1175845-77-8) is a chiral brominated secondary alcohol with the molecular formula C₁₄H₁₂Br₂O and a molar mass of 356.06 g/mol. Its structure features a bromine atom at the β-position of the ethanol moiety and a 4-bromophenyl group at the α-position, conferring stereochemical and electronic properties critical for its reactivity and applications in asymmetric synthesis . Key physicochemical properties include a predicted density of 1.654 g/cm³, boiling point of 434.7°C, and a pKa of 12.90, indicating moderate acidity consistent with secondary alcohols .

The compound is synthesized via enzymatic resolution of racemic mixtures using immobilized lipases, such as Pseudomonas fluorescens lipase on silk fibroin spheres, achieving 99% enantiomeric excess (eep) for the (S)-enantiomer . This method highlights its importance in chiral chemistry for producing enantiopure intermediates in pharmaceuticals and agrochemicals.

Properties

CAS No. |

100306-24-9 |

|---|---|

Molecular Formula |

C8H8Br2O |

Molecular Weight |

279.96 g/mol |

IUPAC Name |

(1S)-2-bromo-1-(4-bromophenyl)ethanol |

InChI |

InChI=1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2/t8-/m1/s1 |

InChI Key |

ZOCCHBFOKYCUST-MRVPVSSYSA-N |

SMILES |

C1=CC(=CC=C1C(CBr)O)Br |

Isomeric SMILES |

C1=CC(=CC=C1[C@@H](CBr)O)Br |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)O)Br |

Synonyms |

S)-2-broMo-1-(4-broMophenyl)ethanol |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol typically involves the bromination of (1S)-1-(4-bromophenyl)ethanol. One common method is to start with (1S)-1-(4-bromophenyl)ethanol and react it with bromine (Br2) in the presence of a solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and precise control of reaction conditions such as temperature, pressure, and concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The bromine atoms can be reduced to form the corresponding phenyl ethanol.

Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

Oxidation: Formation of 2-bromo-(1S)-1-(4-bromophenyl)acetone.

Reduction: Formation of (1S)-1-(4-bromophenyl)ethanol.

Substitution: Formation of 2-azido-(1S)-1-(4-bromophenyl)ethanol or 2-thio-(1S)-1-(4-bromophenyl)ethanol.

Scientific Research Applications

(S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-Bromo-1-(4-bromophenyl)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atoms can participate in halogen bonding, which can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a. (S)-2-Bromo-1-(2'-methoxyphenyl)ethan-1-ol (2g)

- Structure : Differs by a 2'-methoxy substituent instead of 4-bromo on the phenyl ring.

- Synthesis: Produced via microbial reduction of 2-bromo-2'-methoxyacetophenone using chiral lithium borohydride, achieving 86% eep .

- Reactivity : The electron-donating methoxy group reduces electrophilicity at the carbonyl carbon compared to the electron-withdrawing bromo group in (S)-2-bromo-1-(4-bromophenyl)ethan-1-ol, leading to slower nucleophilic substitution rates.

b. 2-Bromo-1-(4-methoxyphenyl)ethanone

- Structure : A ketone analog with a 4-methoxy substituent.

- Crystallography: Crystallizes in a monoclinic system (space group Pn) with a planar carbonyl group (C=O bond length: ~1.21 Å) and Br–C–C=O torsion angles near 0°, contrasting with the tetrahedral geometry of the alcohol .

- Applications : Used as a precursor in synthesizing dithiolene compounds via reactions with thiols, whereas the alcohol form is more suited for enantioselective acylations .

c. (2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol

- Structure: Substitutes the β-bromo group with an amino moiety.

- Properties: The amino group enhances solubility in polar solvents (e.g., water or ethanol) and increases basicity (pKa ~9–10), enabling applications in peptide mimetics or metal coordination chemistry .

Physicochemical and Crystallographic Comparisons

| Property | This compound | 2-Bromo-1-(4-methoxyphenyl)ethanone | (2S)-2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol |

|---|---|---|---|

| Density (g/cm³) | 1.654 | 1.21 (C=O bond length) | N/A |

| Boiling Point (°C) | 434.7 | 305 (crystallization temp.) | N/A |

| pKa | 12.90 | ~-2 (ketone) | ~9–10 |

| Crystal System | N/A | Monoclinic (Pn) | N/A |

- Crystallography: The ketone analog 2-bromo-1-(4-methoxyphenyl)ethanone forms a dense packing via C–H···O and Br···Br interactions, whereas the alcohol’s higher polarity likely promotes hydrogen bonding in the solid state .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.